OBP-801 IC50 Potency and Class I Selectivity vs. Pan-HDAC Inhibitors (TSA, SAHA)
OBP-801 demonstrates high potency in MCF7 breast cancer cell growth inhibition assays. Direct head-to-head comparison shows OBP-801's IC50 of 6 nM is superior to the hydroxamate-based pan-HDAC inhibitors Trichostatin A (TSA, IC50 = 44 nM) and Suberoylanilide Hydroxamic Acid (SAHA, IC50 = 500 nM), but less potent than FK228 (IC50 = 0.8 nM) [1]. This differential potency is coupled with Class I selectivity, as OBP-801 does not induce acetylation of α-tubulin (a marker of HDAC6 inhibition), in contrast to broad-spectrum hydroxamates [1].
| Evidence Dimension | MCF7 breast cancer cell growth inhibition |
|---|---|
| Target Compound Data | OBP-801 (Spiruchostatin A): IC50 = 6 nM |
| Comparator Or Baseline | FK228 (Romidepsin): IC50 = 0.8 nM; Trichostatin A (TSA): IC50 = 44 nM; SAHA (Vorinostat): IC50 = 500 nM |
| Quantified Difference | OBP-801 is 7.3-fold less potent than FK228 but 7.3-fold and 83.3-fold more potent than TSA and SAHA, respectively |
| Conditions | MCF7 cell line, in vitro growth inhibition assay |
Why This Matters
This quantifies OBP-801's potency within the HDAC inhibitor landscape, enabling researchers to select the appropriate compound for their desired potency window and selectivity profile, which is crucial for target validation studies.
- [1] Crabb SJ, et al. Spiruchostatin A is a class I specific histone deacetylase (HDAC) inhibitor with distinct pharmacodynamic properties compared to non-specific hydroxamate inhibitors. Cancer Res. 2006 Apr 15;66(8_Supplement):1185. (Abstract 5045). View Source
